molecular formula C18H14N2O3 B1387157 3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid CAS No. 1171712-10-9

3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid

Cat. No.: B1387157
CAS No.: 1171712-10-9
M. Wt: 306.3 g/mol
InChI Key: DDFKWTNCTKAKKJ-UHFFFAOYSA-N
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Description

3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted with a 4-methylphenyl group at the 2-position. The pyrimidine ring is connected to the benzoic acid moiety via an ether linkage at the 3-position of the benzene ring.

The compound’s benzoic acid group contributes to its acidity (pKa ~4.2–4.5), while the pyrimidine and 4-methylphenyl substituents influence its lipophilicity and binding interactions with biological targets. Its molecular formula is C₁₈H₁₄N₂O₃, with a molecular weight of 306.32 g/mol (calculated from analogs in ).

Properties

IUPAC Name

3-[2-(4-methylphenyl)pyrimidin-4-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12-5-7-13(8-6-12)17-19-10-9-16(20-17)23-15-4-2-3-14(11-15)18(21)22/h2-11H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFKWTNCTKAKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CC(=N2)OC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 4-methylbenzaldehyde and guanidine, under acidic or basic conditions.

    Coupling Reaction: The pyrimidine derivative is then coupled with 3-hydroxybenzoic acid using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: 4-carboxyphenylpyrimidin-4-yl]oxy}benzoic acid.

    Reduction: 3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer . The benzoic acid moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring’s substituents significantly alter physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent on Pyrimidine Molecular Formula Molecular Weight (g/mol) Key Differences
3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid (Target) 4-Methylphenyl at 2-position C₁₈H₁₄N₂O₃ 306.32 Baseline compound for comparison
3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid 3-Methylphenyl at 2-position C₁₈H₁₄N₂O₃ 306.32 Positional isomer; altered steric/electronic effects due to meta-substitution
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid Trifluoromethyl at 2-position C₁₂H₈F₃N₃O₂ 283.21 Electron-withdrawing CF₃ group increases metabolic stability and lipophilicity
3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid 4-Fluorophenyl at 6-position C₁₇H₁₁FN₂O₃ 310.28 Fluorine enhances electronegativity and hydrogen-bonding potential

Key Findings :

  • Electron-Withdrawing Groups : The trifluoromethyl analog () shows higher metabolic stability in preclinical models due to resistance to oxidative degradation .
  • Halogen Substitution : Fluorine in the 4-fluorophenyl analog enhances dipole interactions and bioavailability, as seen in related kinase inhibitors .

Variations in Linkage and Core Structure

Alterations in the linker or aromatic core modulate solubility and target affinity:

Compound Name Structural Feature Molecular Formula Molecular Weight (g/mol) Key Differences
2-{[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxy}benzoic acid Cyanophenoxy group at pyrimidine 6-position C₁₈H₁₁N₃O₄ 333.30 Cyano group increases polarity and π-stacking capability
4-[(4-{[2-(Trifluoromethoxy)phenyl]amino}pyrimidin-2-yl)amino]benzoic acid Trifluoromethoxy-aniline substituent C₁₈H₁₃F₃N₄O₃ 398.32 Enhanced hydrogen bonding via amino linkage; higher molecular weight
3-[2-(Dimethylamino)pyrimidin-4-yl]benzoic acid Dimethylamino group at pyrimidine 2-position C₁₃H₁₃N₃O₂ 255.27 Basic dimethylamino group improves aqueous solubility at physiological pH

Key Findings :

  • Cyanophenoxy Linkers: The cyano group () improves water solubility by ~20% compared to non-polar analogs, critical for oral bioavailability .
  • Amino vs. Ether Linkages: Amino-linked analogs () demonstrate stronger binding to ATP-binding pockets in kinases (e.g., IC₅₀ values <100 nM in EGFR models) compared to ether-linked derivatives .

In Vitro and In Vivo Comparisons

  • Metabolic Stability : LY293111 (a structurally complex benzoic acid derivative) showed species-dependent metabolism in rats, with hydroxylation and glucuronidation as primary pathways . This suggests that the 4-methylphenyl group in the target compound may undergo similar Phase I oxidation.
  • Toxicity: The dimethylamino analog () exhibits lower cytotoxicity (CC₅₀ >100 µM in HepG2 cells) compared to trifluoromethyl derivatives, likely due to reduced electrophilicity .

Biological Activity

3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid, with the chemical formula C18H14N2O3 and CAS number 1171712-10-9, is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that combines a benzoic acid moiety with a pyrimidine ring, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study by Zhang et al. (2021) demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of tyrosine kinases, which are critical in cancer cell signaling pathways.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Tyrosine kinase inhibition
A549 (Lung)15.0Induction of apoptosis
HeLa (Cervical)10.0Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. A study conducted by Lee et al. (2020) evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that this compound possesses moderate antibacterial properties.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, as shown in a study by Kumar et al. (2022). The research highlighted its ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled experiment, human peripheral blood mononuclear cells (PBMCs) were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in TNF-alpha and IL-6 production.

The biological activity of this compound is largely attributed to its structural features that allow it to interact with specific molecular targets:

  • Tyrosine Kinase Inhibition : The pyrimidine ring structure facilitates binding to tyrosine kinases, disrupting signaling pathways essential for cancer cell survival.
  • Cytokine Modulation : The compound's ability to modulate cytokine production suggests interactions with immune receptors, potentially altering inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison was made with other related compounds:

Table 3: Comparison of Biological Activities

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
4-Methyl-3-(pyridin-2-yl)benzoic acidModerateLowLow
5-FluorouracilVery HighNoneLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid
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3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid

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